3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its unique structure, which includes an oxadiazole ring fused with a pyridine ring and substituted by a 4-chloro-3-nitrophenyl group. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 302.67 g/mol .
The compound falls under the classification of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound discussed here is classified as a member of the 1,2,4-oxadiazole family, which has been extensively studied for its pharmacological potential .
The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
In industrial applications, continuous flow reactors may be utilized to enhance yield and purity while improving safety by automating processes .
The molecular structure of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole features:
The InChI key for this compound is KNTBNAOLWQTVFT-UHFFFAOYSA-N, which can be used for database searches to find related compounds or studies .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing analogs with improved properties .
While specific literature on the mechanism of action for 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is limited, its biological activity is believed to stem from interactions with various biological targets. These interactions may include:
Research indicates that this compound exhibits antimicrobial and anticancer properties by interfering with cellular processes through these interactions .
The physical properties of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole include:
Chemical properties include:
Understanding these properties is crucial for applications in both laboratory settings and potential therapeutic uses .
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has several notable applications in scientific research:
The compound 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole (CAS No. 879568-39-5) follows systematic IUPAC conventions that precisely define its molecular architecture. The parent heterocycle is the 1,2,4-oxadiazole ring, a five-membered structure with oxygen at position 1 and nitrogen atoms at positions 2 and 4. The prefix "3-(4-chloro-3-nitrophenyl)" indicates a para-chloro, meta-nitro-substituted benzene ring attached to the oxadiazole at carbon 3, while "5-(pyridin-2-yl)" specifies a pyridine ring linked via its carbon 2 to oxadiazole carbon 5. This numbering prioritizes the oxadiazole core, with substituents numbered to minimize locants [1] [2].
The molecular formula C₁₃H₇ClN₄O₃ (molecular weight: 302.68 g/mol) reflects the presence of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 3 oxygen atoms. Key identifiers include:
The SMILES string encodes connectivity: the nitro group ([O-][N+]=O) attaches to carbon 3 of the chlorophenyl ring (Cl-C6H3), which binds to the oxadiazole’s C3. The pyridinyl moiety (N1C=CC=C1) connects to C5 of the heterocycle. This precise syntax eliminates ambiguity in atomic positioning [1] [5].
Table 1: Key Identifiers of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Property | Value |
---|---|
CAS No. | 879568-39-5 |
IUPAC Name | 3-(4-chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole |
Molecular Formula | C₁₃H₇ClN₄O₃ |
Molecular Weight | 302.68 g/mol |
Canonical SMILES | [O-]N+C1=CC(=CC=C1Cl)C1=NOC(=N1)C1=CC=CC=N1 |
InChIKey | UBXHKRPWPKQXGK-UHFFFAOYSA-N |
Bioisosteric replacement of the 1,2,4-oxadiazole ring alters pharmacological properties. Unlike its isomer 1,3,4-oxadiazole, the 1,2,4-oxadiazole provides superior metabolic stability due to resistance to hydrolytic cleavage. This stability arises from electron distribution: the O1-N2 bond in 1,2,4-oxadiazoles resists nucleophilic attack better than the N1-O bond in 1,3,4-oxadiazoles [6] [10].
Replacing the 1,2,4-oxadiazole with 1,3,4-oxadiazole in cannabinoid receptor ligands (e.g., CB2 agonists) reduces binding affinity by 10- to 50-fold. For example, a regioisomeric pair showed Ki values of 2.9 nM (1,2,4-oxadiazole) versus 25 nM (1,3,4-oxadiazole). This affinity drop stems from altered dipole orientation, affecting target interactions. However, the 1,3,4-oxadiazole analogues exhibit improved aqueous solubility due to higher polarity—a trade-off critical for drug design [4] [6].
Table 2: Comparative Bioisosteric Analysis of Oxadiazole Regioisomers
Parameter | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact |
---|---|---|---|
Metabolic Stability | High (resists hydrolysis) | Moderate | Enhanced half-life for 1,2,4 derivatives [10] |
Log P | ~3.8–4.2 | Reduced by 0.5–1.0 units | Better solubility for 1,3,4 analogues [4] |
CB2 Affinity (Ki) | 2.9 nM (high) | 25 nM (moderate) | Activity retention depends on scaffold [4] |
Synthetic Accessibility | Via amidoxime cyclization | Requires diacylhydrazine dehydration | 1,2,4-oxadiazoles more accessible [6] |
The title compound’s pyridin-2-yl group enhances hydrogen-bonding capability versus pyridin-4-yl analogues (e.g., CAS 879452-13-8). Computational studies confirm that nitrogen orientation in pyridine influences electrostatic potential maps, affecting target binding [5] [7].
While single-crystal XRD data for the title compound is absent in the provided sources, computational models of analogous 1,2,4-oxadiazoles reveal planar conformations with minor torsional deviations. Density Functional Theory (DFT) studies on similar nitroaryl-oxadiazoles show bond lengths of 1.32–1.34 Å for N-O and 1.29–1.31 Å for C=N within the oxadiazole ring, consistent with aromatic character. The dihedral angle between the oxadiazole and nitrophenyl rings typically ranges from 5° to 20°, enabling π-conjugation [3] [8].
Molecular Electrostatic Potential (MEP) surfaces highlight electron-deficient regions near the nitro group (electrophilic site) and electron-rich zones around oxadiazole nitrogens (nucleophilic sites). Fukui function analyses reveal that the oxadiazole C5 position (adjacent to pyridine) and nitro group oxygen atoms are reactive hotspots for electrophilic and nucleophilic attacks, respectively. Bond Dissociation Energy (BDE) for the C3–aryl bond exceeds 80 kcal/mol, indicating robustness under physiological conditions [3].
Table 3: Key Structural Parameters from Computational Studies
Parameter | Value | Significance |
---|---|---|
N-O Bond Length | 1.32–1.34 Å | Confirms aromatic stabilization |
C=N Bond Length (Oxadiazole) | 1.29–1.31 Å | Supports electron delocalization |
Dihedral Angle (Oxadiazole-Phenyl) | 5°–20° | Planarity enhances π-conjugation [3] |
Fukui f⁻ Index (C5) | High | Nucleophilic attack site |
C-NO₂ BDE | ~65 kcal/mol (ortho-substituted) | Weaker than meta/para; influences degradation [3] |
Molecular dynamics simulations indicate rigidity imparted by the oxadiazole core reduces conformational entropy upon target binding. This rigidity, coupled with the orthogonal orientation of pyridine and chloronitrophenyl rings, creates a T-shaped topology suitable for engaging hydrophobic protein pockets. The chloro and nitro substituents also facilitate halogen bonding and π-stacking, respectively—features exploited in kinase inhibitor design [3] [8].
ConclusionThe strategic placement of electron-withdrawing (nitro, chloro) and heteroaromatic (pyridinyl) groups on the 1,2,4-oxadiazole scaffold endows 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole with unique stability and reactivity. Its structural metrics, bioisosteric advantages over 1,3,4-oxadiazoles, and conformational rigidity underscore its potential as a pharmacophore in medicinal chemistry. Future crystallographic validation will refine spatial understanding for rational drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7